molecular formula C17H36NO5P B11936469 (2S,3R,4E)-2-Azaniumyl-3-hydroxyheptadec-4-en-1-yl hydrogen phosphate CAS No. 474923-27-8

(2S,3R,4E)-2-Azaniumyl-3-hydroxyheptadec-4-en-1-yl hydrogen phosphate

Cat. No.: B11936469
CAS No.: 474923-27-8
M. Wt: 365.4 g/mol
InChI Key: VITGNIYTXHNNNE-LHMZYYNSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sphingosine-1-Phosphate (d17:1) is synthesized from sphingosine through the action of sphingosine kinases. The synthesis involves the phosphorylation of sphingosine, which can be achieved using adenosine triphosphate (ATP) as a phosphate donor in the presence of sphingosine kinase enzymes .

Industrial Production Methods: Industrial production of Sphingosine-1-Phosphate (d17:1) typically involves the extraction and purification of sphingosine from natural sources, followed by enzymatic phosphorylation. The compound is then dissolved in ethanol to create the ethanol solution used in various applications .

Types of Reactions:

    Oxidation: Sphingosine-1-Phosphate (d17:1) can undergo oxidation reactions, leading to the formation of various oxidized metabolites.

    Reduction: Reduction reactions can convert Sphingosine-1-Phosphate (d17:1) back to sphingosine.

    Substitution: The phosphate group in Sphingosine-1-Phosphate (d17:1) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used to substitute the phosphate group.

Major Products:

    Oxidation: Oxidized sphingolipid metabolites.

    Reduction: Sphingosine.

    Substitution: Sphingosine derivatives with different functional groups.

Comparison with Similar Compounds

Uniqueness: Sphingosine-1-Phosphate (d17:1) is unique due to its specific structure, which includes a 17-carbon sphingosine backbone. This structural difference can influence its binding affinity to receptors and its role in cellular processes compared to other sphingolipids .

Properties

CAS No.

474923-27-8

Molecular Formula

C17H36NO5P

Molecular Weight

365.4 g/mol

IUPAC Name

[(E,2S,3R)-2-azaniumyl-3-hydroxyheptadec-4-enyl] hydrogen phosphate

InChI

InChI=1S/C17H36NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h13-14,16-17,19H,2-12,15,18H2,1H3,(H2,20,21,22)/b14-13+/t16-,17+/m0/s1

InChI Key

VITGNIYTXHNNNE-LHMZYYNSSA-N

Isomeric SMILES

CCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O

Canonical SMILES

CCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])[NH3+])O

Origin of Product

United States

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